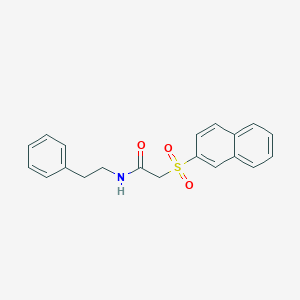![molecular formula C21H22N4O5S B277219 N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277219.png)
N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide, commonly known as MPSP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPSP is a small molecule inhibitor that has been shown to have promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer therapy.
科学的研究の応用
MPSP has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. MPSP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MPSP has been studied for its potential applications in treating inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
作用機序
The mechanism of action of MPSP involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a key role in the folding and stabilization of various proteins, including those involved in cancer cell growth and survival. By inhibiting HSP90, MPSP disrupts the function of these proteins, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
MPSP has been shown to have a range of biochemical and physiological effects. In cancer cells, MPSP inhibits the activity of various proteins involved in cell growth and survival, leading to the inhibition of cancer cell growth and induction of apoptosis. Additionally, MPSP has been shown to reduce the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of MPSP in lab experiments is its high potency and specificity for HSP90 inhibition. This makes it a valuable tool for studying the role of HSP90 in cancer and other diseases. However, one limitation of MPSP is its potential toxicity, which can limit its use in certain experiments. Additionally, MPSP may have off-target effects on other proteins, which can complicate data interpretation.
将来の方向性
For the study of MPSP include the development of more potent and selective HSP90 inhibitors, investigation of its role in other diseases, and combination with other cancer therapies.
合成法
The synthesis of MPSP involves a multi-step process that includes the reaction of 4-morpholinesulfonamide and 4-chloronitrobenzene to form 4-(morpholin-4-ylsulfonyl)nitrobenzene. This intermediate is then reacted with 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid to form the final product, MPSP. The synthesis of MPSP has been optimized to produce high yields and purity, making it suitable for scientific research applications.
特性
分子式 |
C21H22N4O5S |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
N-(4-morpholin-4-ylsulfonylphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C21H22N4O5S/c26-20(9-10-24-15-22-19-4-2-1-3-18(19)21(24)27)23-16-5-7-17(8-6-16)31(28,29)25-11-13-30-14-12-25/h1-8,15H,9-14H2,(H,23,26) |
InChIキー |
AVGUNWSKIOUDAF-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
正規SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277136.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthylsulfanyl)acetamide](/img/structure/B277137.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277138.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277140.png)
![N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277142.png)
![N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277144.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B277145.png)

![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277156.png)




![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)